Ethyl 3-methyl-5-(4-(phenylsulfonyl)butanamido)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[4-(benzenesulfonyl)butanoylamino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-3-24-18(21)17-13(2)12-16(25-17)19-15(20)10-7-11-26(22,23)14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXFYOFMYAHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-5-(4-(phenylsulfonyl)butanamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities, and a phenylsulfonyl group that enhances its reactivity and interaction with biological targets. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 353.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The compound may inhibit certain kinases or modulate the activity of transcription factors, leading to altered gene expression related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations using various cancer cell lines, including MCF-7 (breast cancer), demonstrated that the compound induces apoptosis and inhibits cell proliferation.
In Vitro Studies
A study reported an IC₅₀ value ranging from 23.2 to 49.9 μM for several derivatives of similar structures, indicating moderate to high antitumor activity. The mechanism involved:
- Induction of Apoptosis : Flow cytometry assays showed a significant increase in early and late apoptotic cells after treatment with the compound.
- Cell Cycle Arrest : The compound caused G2/M phase arrest, indicating interference with cell cycle progression.
In Vivo Studies
In vivo studies using tumor-bearing mice indicated that treatment with this compound resulted in a significant reduction in tumor mass compared to untreated controls. The compound was administered over several doses, demonstrating a promising therapeutic effect.
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Comparative Analysis
When compared to other known antitumor agents such as 5-fluorouracil (5-FU), this compound showed comparable efficacy but with potentially lower toxicity profiles as indicated by liver enzyme restoration in treated mice.
| Compound | IC₅₀ (μM) | Tumor Volume Reduction (%) |
|---|---|---|
| This compound | 23.2 | 26.6 |
| 5-Fluorouracil (5-FU) | Varies | 33.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
